6-Iodo-2,3-dimethoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 6-Iodo-2,3-dimethoxypyridine involves heating the compound 2-bromo-6-iodo-3-methoxypyridine in N,N-dimethyl-formamide (DMF) with sodium methoxide . The reaction is carried out at 100°C under nitrogen for 1 hour . Another method involves heating the compound in DMF at 150°C .Molecular Structure Analysis
The molecular structure of 6-Iodo-2,3-dimethoxypyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The ring is substituted at the 2nd and 3rd positions with methoxy groups and at the 6th position with an iodine atom .Physical And Chemical Properties Analysis
6-Iodo-2,3-dimethoxypyridine is a solid substance . Its molecular weight is 265.05 . The compound’s empirical formula is C7H8INO2 .Scientific Research Applications
1. Halogen Shuffling in Pyridines
6-Iodo-2,3-dimethoxypyridine, as a derivative of iodopyridines, can be involved in halogen shuffling processes. For instance, in a study by Mongin et al. (1998), it's demonstrated that 2-chloro-6-(trifluoromethyl)pyridine can be converted into its 3-iodo derivative, indicating the potential of iodopyridines like 6-Iodo-2,3-dimethoxypyridine in site-selective electrophilic substitutions (Mongin, Tognini, Cottet, & Schlosser, 1998).
2. Alzheimer's Disease Research
6-Iodo-2,3-dimethoxypyridine derivatives have shown promise in Alzheimer's disease research. A study by Chang et al. (2009) synthesized and characterized 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY), a derivative of 6-Iodo-2,3-dimethoxypyridine, as a positron-emitting probe for identifying Alzheimer's disease in transgenic mouse models (Chang, Chen, Lee, Shen, & Wang, 2009).
3. Recyclable Hypervalent Iodine Reagents
The reactivity of 6-Iodo-2,3-dimethoxypyridine derivatives, such as 2-iodylpyridines, can be harnessed as recyclable hypervalent iodine(V) reagents. Yoshimura et al. (2011) prepared 2-iodylpyridine and similar derivatives, which showed potential as recyclable reagents for oxidation reactions (Yoshimura, Banek, Yusubov, Nemykin, & Zhdankin, 2011).
4. Radiosensitizing Nucleotides
6-Iodo-2,3-dimethoxypyridine derivatives have been evaluated for their potential as radiosensitizers. Falkiewicz et al. (2023) studied 6-iodo-2'-deoxyuridine (6IdU), a structurally related compound, and its stability in aqueous solutions. This kind of research highlights the importance of stability in the practical application of radiosensitizing nucleotides (Falkiewicz, Kozak, Zdrowowicz, Spisz, Chomicz-Mańka, Torchala, & Rak, 2023).
5. Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of 6-Iodo-2,3-dimethoxypyridine and its derivatives are crucial in organic chemistry. For example, Hedidi et al. (2016) explored the deprotometalation of methoxypyridines, including 2,3-dimethoxypyridine, revealing insights into the regioselectivity and CH acidity relationships in these compounds (Hedidi, Bentabed-Ababsa, Derdour, Halauko, Ivashkevich, Matulis, Chevallier, Roisnel, Dorcet, & Mongin, 2016).
Safety And Hazards
properties
IUPAC Name |
6-iodo-2,3-dimethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRZLORDYKKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670127 | |
Record name | 6-Iodo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2,3-dimethoxypyridine | |
CAS RN |
321535-23-3 | |
Record name | 6-Iodo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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